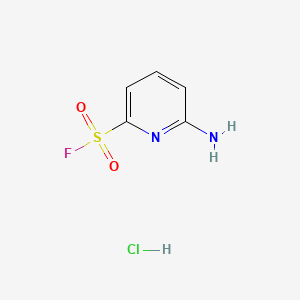
3,3-difluoro-4-methylidenepyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-4-methylidenepyrrolidine hydrochloride (DFMPDH) is an organic compound with a wide range of applications in research and development. It is a colorless, crystalline solid with a melting point of 102-104 °C. DFMPDH has been used in a variety of scientific studies and has been found to be highly effective in a variety of applications.
科学研究应用
3,3-difluoro-4-methylidenepyrrolidine hydrochloride has been used in a variety of scientific research applications, including in the study of protein-protein interactions, drug delivery, and enzyme inhibition. 3,3-difluoro-4-methylidenepyrrolidine hydrochloride has been found to be particularly effective in the study of protein-protein interactions, as it can be used to disrupt the interactions between proteins, allowing for further study of the proteins’ functions. Additionally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride has been used in drug delivery studies, as it can be used to deliver drugs to specific sites in the body. Finally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride has been used in enzyme inhibition studies, as it can be used to inhibit the activity of certain enzymes.
作用机制
3,3-difluoro-4-methylidenepyrrolidine hydrochloride works by disrupting the interactions between proteins, allowing for further study of the proteins’ functions. It does this by binding to the active sites of proteins and blocking their interactions with other proteins. Additionally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride can be used to inhibit the activity of certain enzymes, by binding to the active sites of the enzymes and preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride are still being studied, however, it has been found to be effective in disrupting protein-protein interactions and inhibiting enzyme activity. Additionally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride has been found to be non-toxic, and has no known adverse effects on humans or animals.
实验室实验的优点和局限性
One of the main advantages of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride is that it is relatively easy to synthesize, and can be done in a short amount of time. Additionally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride is non-toxic, making it safe to use in laboratory experiments. The main limitation of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
3,3-difluoro-4-methylidenepyrrolidine hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These potential future directions include using 3,3-difluoro-4-methylidenepyrrolidine hydrochloride in the study of enzyme inhibition, drug delivery, and protein-protein interactions. Additionally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride could be used in the development of new drugs, as it could be used to target specific sites in the body. Finally, 3,3-difluoro-4-methylidenepyrrolidine hydrochloride could be used to develop new materials, as it could be used to modify the properties of existing materials.
合成方法
3,3-difluoro-4-methylidenepyrrolidine hydrochloride can be synthesized using a variety of methods, including the reaction of difluoromethylenepyrrolidine with hydrochloric acid. The reaction is carried out at room temperature and is very efficient, resulting in a yield of up to 95%. The reaction is also environmentally friendly, as it does not require the use of toxic solvents. Additionally, the reaction is relatively fast, taking only a few hours to complete.
属性
IUPAC Name |
3,3-difluoro-4-methylidenepyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c1-4-2-8-3-5(4,6)7;/h8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJRAGPEHPBTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNCC1(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B6610493.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)




![3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride](/img/structure/B6610549.png)
![3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B6610551.png)